5-Bromo-1-methyl-3-nitropyridin-2(1H)-one
Overview
Description
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one typically involves the bromination of 1-methyl-3-nitropyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Products where the bromine atom is replaced by the nucleophile.
Reduction: 5-Amino-1-methyl-3-nitropyridin-2(1H)-one.
Oxidation: 5-Bromo-1-carboxy-3-nitropyridin-2(1H)-one.
Scientific Research Applications
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-3-nitropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one: Similar structure but with a fluorine atom instead of bromine.
5-Iodo-1-methyl-3-nitropyridin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and its suitability for specific applications.
Properties
IUPAC Name |
5-bromo-1-methyl-3-nitropyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZQRFZMKHGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680575 | |
Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153888-45-0 | |
Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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